1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione
Description
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a β-diketone derivative characterized by two 4-methoxyphenyl groups and a central methyl substituent. This compound is synthesized via Claisen condensation of 4-methoxyacetophenone and methyl 4-methoxybenzoate precursors, followed by alkylation . Its crystalline structure and enol-keto tautomerism have been confirmed through NMR spectroscopy (¹H: δ 7.96, 6.98, 6.73; ¹³C: δ 185.0, 163.0) and a melting point of 129–130°C . The methoxy groups enhance solubility in polar solvents and influence electronic properties, making it a versatile ligand in coordination chemistry and a precursor in organic synthesis .
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(17(19)13-4-8-15(21-2)9-5-13)18(20)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPYOIFBFSFCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diketone.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as cerium ammonium nitrate (CAN), can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Brominated or sulfonated derivatives
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as a crosslinking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Data Table: Key Properties of Selected β-Diketones
Biological Activity
1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, commonly known as a derivative of dibenzoylmethane, has garnered attention due to its potential biological activities. This compound is structurally characterized by two methoxyphenyl groups and a diketone moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on various research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against multiple human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A-549 (lung cancer).
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against these cancer cell lines. For example:
- HeLa Cells : The compound showed an IC50 value of 60.70 µM.
- MCF-7 Cells : An IC50 value of 78.72 µM was recorded.
- A-549 Cells : The compound demonstrated an IC50 value of 49.79 µM.
These values indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 60.70 |
| MCF-7 | 78.72 |
| A-549 | 49.79 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method.
Results
The compound exhibited a notable ability to scavenge free radicals, with an efficacy comparable to well-known antioxidants such as ascorbic acid. The results indicated that the antioxidant activity was significantly higher than that of several other tested compounds.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains and fungi.
In Vitro Testing
The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Significant inhibition observed.
- Escherichia coli : Moderate inhibition noted.
Additionally, antifungal activity was confirmed against common fungal pathogens such as Candida albicans, suggesting a broad-spectrum antimicrobial effect.
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its anticancer effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells. Furthermore, its antioxidant activity could be attributed to the ability to donate hydrogen atoms to free radicals.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving multiple human tumor cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis.
- Antioxidant Efficacy Study : In a comparative study with standard antioxidants, this compound showed superior radical scavenging abilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione with high purity (>98%)?
- Methodological Answer : The compound can be synthesized via Claisen condensation between 4-methoxyacetophenone derivatives and methyl-substituted diketene precursors. Reaction optimization (e.g., temperature, catalyst selection) is critical. Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor purity using GC or HPLC, as described for structurally similar diones .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and methyl group integration.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as demonstrated for related methoxyphenyl diones .
- Mass Spectrometry (MS) : Confirm molecular weight (CHO, MW 284.31) via high-resolution MS .
- HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for materials science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting behavior. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- UV-Vis Spectroscopy : Compare experimental λ with time-dependent DFT (TD-DFT) simulations to validate electronic transitions. Reference PubChem-derived SMILES/InChI data for input structures .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide applications in optoelectronic materials .
Q. What strategies resolve contradictions between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Benchmarking : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw predictions). Adjust solvent effects and conformational sampling in simulations.
- Isotopic Labeling : Use -labeled precursors to resolve ambiguities in carbonyl or methyl group assignments .
- Cross-Validation : Integrate multiple techniques (e.g., IR for carbonyl stretching vs. XRD for bond lengths) to reconcile discrepancies .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Testing : Expose the compound to UV light, humidity, or oxidative solvents (e.g., DMSO) and monitor degradation via HPLC. Follow TCI America’s storage guidelines (dry, inert atmosphere, 2–8°C) to minimize instability .
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) .
- Cytotoxicity Screening : Employ MTT/WST-1 assays on mammalian cell lines (e.g., HeLa, HEK293) to assess IC. Validate selectivity via comparative analysis with non-cancerous cells .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, nitro groups) at the 4-methoxyphenyl or methyl positions. Use regioselective alkylation or Suzuki coupling .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal modifications .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Systematically test solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis absorbance.
- Molecular Dynamics (MD) : Simulate solvation free energies to explain discrepancies. For example, the 4-methoxyphenyl groups may enhance solubility in moderately polar solvents (e.g., acetone) despite the hydrophobic methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
